molecular formula C9H12O2 B12354128 4a,5,6,7,8,8a-Hexahydroisochromen-1-one

4a,5,6,7,8,8a-Hexahydroisochromen-1-one

Cat. No.: B12354128
M. Wt: 152.19 g/mol
InChI Key: JGQSKQUIQGYQHA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,6,7,8,8a-Hexahydroisochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-(2-hydroxyethyl)phenol with an aldehyde in the presence of an acid catalyst can lead to the formation of the desired isochromene derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4a,5,6,7,8,8a-Hexahydroisochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4a,5,6,7,8,8a-Hexahydroisochromen-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4a,5,6,7,8,8a-Hexahydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4a,5,6,7,8,8a-hexahydro-1H-isochromen-1-one
  • 4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-one
  • 4a,5,6,7,8,8a-hexahydro-4H-benzo[1,3]oxazine derivatives

Uniqueness

4a,5,6,7,8,8a-Hexahydroisochromen-1-one is unique due to its specific ring structure and the presence of functional groups that allow for diverse chemical reactions.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydroisochromen-1-one

InChI

InChI=1S/C9H12O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-8H,1-4H2

InChI Key

JGQSKQUIQGYQHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=COC2=O

Origin of Product

United States

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